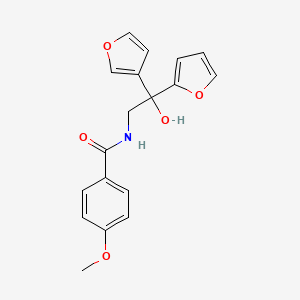

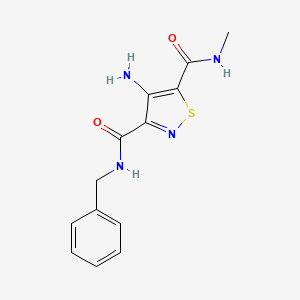

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide, also known as FFA4 agonist, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit potent agonistic activity towards Free Fatty Acid Receptor 4 (FFA4), which is a G protein-coupled receptor that is expressed in various tissues and plays a crucial role in regulating metabolic and inflammatory processes.

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

Research has identified compounds with a similar molecular structure to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide, exhibiting significant anticancer and antiangiogenic activities. For instance, a study by Romagnoli et al. (2015) investigated a series of 3-arylaminobenzofuran derivatives for their antiproliferative activity against cancer cells, highlighting the potential of furan derivatives in targeting cancer and inhibiting tubulin polymerization. The most promising compound in this series showed potent in vitro and in vivo vascular disrupting properties derived from effects on vascular endothelial cells, emphasizing the therapeutic potential of furan derivatives in cancer treatment (Romagnoli et al., 2015).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds containing furan derivatives have been a subject of study, aiming to understand their potential applications better. For example, Ahmed et al. (2013) reported on cobalt and cadmium complexes derived from heterocyclic Schiff-bases, involving furan-2-carbohydrazide derivatives. These complexes were studied for their structural properties and biological activity, providing insights into the diverse applications of furan derivatives in material science and bioactive compounds research (Ahmed et al., 2013).

Biobased Polyesters Synthesis

In the field of polymer science, furan derivatives have been explored for synthesizing biobased polyesters. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the creation of novel biobased furan polyesters. This study not only demonstrates the potential of furan derivatives in creating sustainable materials but also highlights their role in advancing green chemistry and biopolymer development (Jiang et al., 2014).

Furan Derivatives in Organic Synthesis

The versatility of furan derivatives in organic synthesis has been explored through various reactions and synthetic strategies. For instance, the reaction of furan with acetylenes to produce aromatic compounds like furan and phenol derivatives showcases the utility of furan derivatives in constructing complex organic molecules. Studies such as those conducted by McCallum et al. (1988) provide valuable insights into the mechanisms and outcomes of reactions involving furan derivatives, contributing to the broader understanding of their chemical behavior and synthetic applications (McCallum et al., 1988).

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-22-15-6-4-13(5-7-15)17(20)19-12-18(21,14-8-10-23-11-14)16-3-2-9-24-16/h2-11,21H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLORAOPRQCELCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)

![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)

![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)

![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)